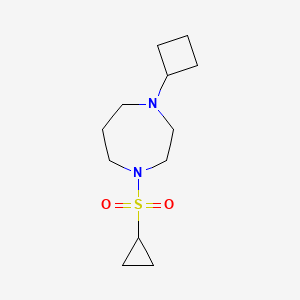![molecular formula C19H17FN2O2 B3004179 4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898427-43-5](/img/structure/B3004179.png)
4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide" is a fluorinated benzamide derivative. Benzamide compounds are known for their potential in hydrogen bonding, aromatic ring stacking, and weak non-covalent interactions in supramolecular chemistry . Fluorinated benzamides, such as the ones discussed in the provided papers, are of particular interest due to their unique properties imparted by the fluorine atoms, which can affect the electronic distribution and reactivity of the molecule .
Synthesis Analysis
The synthesis of fluorinated benzamides can involve various strategies. For instance, the synthesis of soluble fluoro-polyimides derived from fluorine-containing aromatic diamines and aromatic dianhydrides involves a two-step process of forming poly(amic acid)s followed by cyclization to yield polyimide . Another approach is the use of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors in heterocyclic synthesis, exploiting the unique electrophilic reactivity due to the presence of fluorine atoms . Additionally, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide is achieved through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions .
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms that can influence the geometry and electronic properties of the molecule. For example, the crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide shows intermolecular N–H···O hydrogen bonds and weak C–H···X (X: halogen) interactions . Theoretical studies, such as density functional theory (DFT) calculations, are used to understand the prototropy process and rearrangement reactions in the synthesis of these compounds .
Chemical Reactions Analysis
Fluorinated benzamides can undergo various chemical reactions, including nucleophilic vinylic substitution (S(N)V) reactions to form heterocyclic compounds like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . The Fries rearrangement is another reaction that can be utilized to synthesize fluorinated benzamides, as demonstrated in the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamides are influenced by the presence of fluorine atoms and the molecular conformation. These compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The crystallographic analysis helps in understanding the intermolecular interactions and energy frameworks based on different molecular conformations . Structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides have been conducted to correlate structural relationships with physicochemical properties, demonstrating the impact of fluorine substitution on molecular conformation and properties .
Mecanismo De Acción
The mechanism of action of Ofloxacin involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are necessary for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ofloxacin prevents bacteria from replicating and repairing their DNA, leading to bacterial death .
Safety and Hazards
Direcciones Futuras
The future of chiral drugs like Ofloxacin could involve the development of new enantiopure drugs or the chiral switch of previously used racemates . The term chiral switch refers to the replacement on the market of a previously approved racemate with its single enantiomer version . This could potentially lead to a higher therapeutic index due to better potency, selectivity, and fewer adverse effects .
Propiedades
IUPAC Name |
4-fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-6-3-12(4-7-15)19(24)21-16-10-13-2-1-9-22-17(23)8-5-14(11-16)18(13)22/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPZEMNBNLQMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)F)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)


![3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3004103.png)

![(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine](/img/structure/B3004106.png)




![N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-yl}prop-2-enamide](/img/structure/B3004113.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3004115.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)
![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)